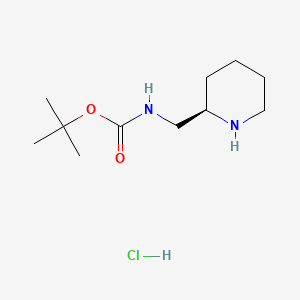

(R)-tert-Butyl (Piperidin-2-ylmethyl)carbamathydrochlorid

Übersicht

Beschreibung

®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride has a wide range of scientific research applications, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of ®-tert-butyl (piperidin-2-ylmethyl)carbamate with hydrochloric acid. The process begins with the preparation of ®-tert-butyl (piperidin-2-ylmethyl)carbamate, which can be synthesized through the reaction of ®-piperidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for ®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .

Wirkmechanismus

The mechanism of action of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

Uniqueness

®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is unique due to its specific structural features and its potential pharmacological properties. Unlike simple piperidine or pyridine derivatives, this compound contains a tert-butyl carbamate group, which can enhance its stability and biological activity .

Biologische Aktivität

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H20ClN2O2

- Molecular Weight : 248.75 g/mol

The structure consists of a piperidine ring substituted with a tert-butyl group and a carbamate moiety, which contributes to its biological activity.

The biological activity of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine structure is known for modulating neurotransmitter systems, particularly in relation to cholinergic activity. This compound acts as an inhibitor of butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease, thereby potentially enhancing cholinergic neurotransmission .

Antimicrobial Activity

Research indicates that (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL . This suggests its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Neuroprotective Effects

Studies have demonstrated that this compound possesses neuroprotective properties, particularly in models of oxidative stress induced by amyloid-beta peptides. It has been shown to reduce cell death in astrocytes exposed to amyloid-beta, indicating its potential for protecting neuronal cells from neurodegeneration . The mechanism involves the modulation of inflammatory responses and reduction of oxidative stress markers, such as malondialdehyde (MDA), thereby preserving cell viability under stress conditions .

Case Studies and Research Findings

-

Neuroprotection Study :

- In vitro studies using astrocyte cultures treated with amyloid-beta revealed that co-treatment with (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride significantly improved cell viability compared to controls treated only with amyloid-beta. The results indicated a protective effect against oxidative stress-induced cytotoxicity.

- Antimicrobial Efficacy :

Data Summary Table

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | MIC: 0.78 - 3.125 μg/mL against MRSA and VREfm | Inhibition of bacterial growth |

| Neuroprotective | Improved cell viability in astrocytes exposed to Aβ | Reduction of oxidative stress and inflammation |

Eigenschaften

IUPAC Name |

tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCKZOQZABNCRC-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662562 | |

| Record name | tert-Butyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217703-50-8 | |

| Record name | tert-Butyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.